Menadione epoxide

Description

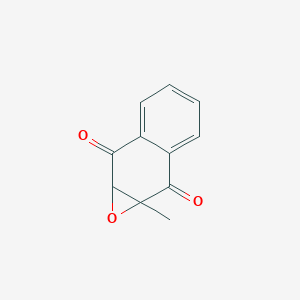

Structure

3D Structure

Properties

IUPAC Name |

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUKDUBCRRYXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934995 | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-59-6 | |

| Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadione epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadione epoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Chemical Synthesis of Menadione Epoxide

In Vivo Formation Mechanisms of Menadione (B1676200) Epoxides

In living organisms, menadione epoxides are primarily formed through enzymatic reactions. These processes are crucial for the biological functions associated with vitamin K.

Enzymatic Epoxidation within the Vitamin K Cycle

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of certain proteins, which is necessary for blood coagulation and bone metabolism. msdmanuals.com During this cycle, vitamin K hydroquinone (B1673460) is converted to vitamin K 2,3-epoxide by the enzyme γ-glutamyl carboxylase (GGCX). nih.govebi.ac.uknih.gov This epoxidation is coupled with the carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins. fao.orgdrugbank.com The resulting vitamin K epoxide is then recycled back to its quinone and hydroquinone forms by the enzyme vitamin K epoxide reductase (VKORC1). nih.govebi.ac.ukpatsnap.comresearchgate.net

While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, menadione (vitamin K3) can be converted to menaquinone-4 (MK-4), a form of vitamin K2, in animal tissues. jfda-online.comuq.edu.au This conversion involves menadione acting as an intermediate. nih.govannualreviews.org In the context of the vitamin K cycle, menadione can undergo epoxidation, analogous to phylloquinone, forming menadione epoxide. nih.govbeilstein-journals.orgresearchgate.net However, studies have shown that the reduction of menadione oxide by rat liver microsomes is not significantly faster than the non-enzymatic rate, suggesting that VKORC1 is highly specific for vitamin K1 epoxide. nih.gov In vitro assays have also indicated that VKORC1 has no activity towards menadione. nih.gov

Metabolic Pathways Leading to Epoxide Intermediates

Beyond the vitamin K cycle, other metabolic pathways can lead to the formation of epoxide intermediates from xenobiotics and endogenous compounds. The cytochrome P450 (CYP) superfamily of enzymes plays a major role in the oxidative metabolism of a wide variety of substances. washington.eduuv.es These enzymes can catalyze epoxidation reactions, converting double bonds into epoxides. mdpi.comnih.gov

Menadione can interact with and inhibit certain CYP isoforms, such as CYP1A2, CYP2B6, and CYP3A4. drugbank.commdpi.com The metabolism of menadione itself can generate reactive oxygen species (ROS) through redox cycling. ebi.ac.uknih.govbeilstein-journals.org While direct evidence for CYP-mediated epoxidation of menadione to this compound in vivo is not extensively detailed in the provided search results, the general role of CYPs in epoxidation suggests a potential pathway for its formation. washington.eduuv.esnih.gov The resulting epoxides from such metabolic processes can then be further metabolized, for instance, by epoxide hydrolases. washington.edu

Strategies for the Chemical Synthesis of this compound

The chemical synthesis of this compound is well-documented, with various methods developed to achieve this transformation efficiently. These strategies often involve the direct oxidation of menadione or its derivatives.

Direct Epoxidation of Menadione and its Derivatives

The direct epoxidation of menadione is a common and widely reported method for synthesizing this compound. nih.govbeilstein-journals.orgresearchgate.net This reaction typically involves an oxidizing agent to introduce an oxygen atom across the double bond of the quinone ring.

One prevalent method utilizes hydrogen peroxide (H₂O₂) as the oxidant in the presence of a base. google.comacs.org For instance, the reaction can be carried out using H₂O₂ with a base like 2 M sodium hydroxide. google.com Other approaches have employed different catalytic systems to facilitate the epoxidation with H₂O₂, including iron(III) chloride with pyridine-2,6-dicarboxylic acid and benzylamines, as well as niobium oxide dispersed on silica. beilstein-journals.org The use of ultrasound irradiation in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to lead to quantitative yields. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Alternative oxidizing agents to hydrogen peroxide include organic peroxides and heteropoly acids. beilstein-journals.org The epoxidation of menadione can also be achieved using sugar-derived hydroperoxides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.govbeilstein-journals.orgresearchgate.net

| Oxidizing Agent | Catalyst/Base | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Hydroxide | Common and effective basic condition. | google.com |

| Hydrogen Peroxide (H₂O₂) | Tetrabutylammonium Bromide (PTC) + Ultrasound | Phase-transfer catalysis with ultrasound provides quantitative yields. | beilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Sugar-derived Hydroperoxides | DBU | Base-catalyzed epoxidation. | nih.govbeilstein-journals.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | FeCl₃·6H₂O, Pyridine-2,6-dicarboxylic acid, Benzylamines | Three-component catalyst system in tert-amyl alcohol. | beilstein-journals.org |

| Hydrogen Peroxide (H₂O₂) | Niobium oxide-SiO₂ | Heterogeneous catalyst system. | beilstein-journals.org |

Enantioselective Synthesis Approaches for this compound

The development of enantioselective methods for the synthesis of this compound is crucial for accessing specific stereoisomers. These approaches often employ chiral catalysts or reagents to control the stereochemical outcome of the epoxidation reaction.

One strategy involves the use of chiral phase-transfer catalysts (PTCs). For example, a chiral salt derived from cinchonine (B1669041) has been used with hydrogen peroxide as the oxidant, although it showed limited enantioselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In contrast, an asymmetric Weitz–Scheffer-type epoxidation mediated by a cinchona alkaloid PTC demonstrated high enantioselectivity, achieving an 85% enantiomeric excess (ee). nih.govbeilstein-journals.org

Another approach utilizes enantiomerically pure hydroperoxides. The DBU-mediated epoxidation of menadione with an enantiomerically pure dihydroperoxide resulted in the corresponding epoxide with an enantiomeric excess ranging from 45-66%. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net Similarly, a (+)-norcamphor hydroperoxide has been used to generate this compound with a 51% ee. nih.gov

| Method | Chiral Source | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Cinchonine derivative | H₂O₂ | Low | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Asymmetric Weitz–Scheffer Epoxidation | Cinchona alkaloid PTC | Not specified | 85% | nih.govbeilstein-journals.org |

| DBU-mediated Epoxidation | Enantiomerically pure dihydroperoxide | Not specified | 45-66% | nih.govbeilstein-journals.orgresearchgate.netresearchgate.net |

| Hydroperoxide-mediated Epoxidation | (+)-Norcamphor hydroperoxide | Not specified | 51% | nih.gov |

Molecular Interactions and Enzymology of Menadione Epoxide

Interplay with Vitamin K Epoxide Reductase (VKORC1)

Vitamin K epoxide reductase (VKORC1) is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide back to its active quinone form. mdpi.comnih.govwikipedia.org This recycling process is essential for maintaining sufficient levels of reduced vitamin K (hydroquinone), which acts as a cofactor for gamma-glutamyl carboxylase (GGCX) in the post-translational modification of several vital proteins involved in blood coagulation and bone metabolism. mdpi.comnih.govpatsnap.com

Structural Basis of Menadione (B1676200) Epoxide Binding to VKORC1

Molecular modeling studies have provided significant insights into the binding of various vitamin K forms, including menadione epoxide, to VKORC1. mdpi.comnih.govresearchgate.net The binding affinity of vitamin K analogues to VKORC1 is heavily influenced by the presence and length of a hydrophobic side chain. nih.govresearchgate.net

Menadione, lacking a hydrophobic tail, exhibits the lowest affinity for VKORC1 compared to phylloquinone (vitamin K1) and menaquinone-4 (MK-4), which possess such side chains. nih.govresearchgate.netebi.ac.uk This lack of a hydrophobic tail prevents the structural stabilization of menadione within the enzyme's binding pocket. nih.govresearchgate.net In contrast, vitamins K1 and MK4, in their epoxide and quinone states, bind tightly to VKORC1. mdpi.comnih.govresearchgate.net

Key amino acid residues in VKORC1 are crucial for stabilizing the vitamin K molecule. Studies have identified seven essential residues for vitamin K binding:

S52 and S81: Involved in forming hydrogen bonds. mdpi.com

F55 and N80: Keep the naphthoquinone head close to the catalytic C135 residue. mdpi.com

F83, F87, and L112: Stabilize the hydrophobic tail. mdpi.com

The absence of a hydrophobic tail in menadione means it cannot effectively interact with residues F83, F87, and L112, leading to its poor binding and lack of structural stabilization within the enzyme. mdpi.comresearchgate.net Consequently, in silico and in vitro studies have shown that VKORC1 has no significant enzymatic activity towards this compound. mdpi.comnih.gov

Table 1: Key VKORC1 Residues in Vitamin K Binding

| Residue | Function in Binding | Interaction with Menadione |

|---|---|---|

| S52, S81 | Hydrogen bond formation with the naphthoquinone head. mdpi.com | Potential for weak interaction. |

| F55, N80 | Positioning the naphthoquinone head near the catalytic site. mdpi.com | Potential for weak interaction. |

| F83, F87, L112 | Stabilization of the hydrophobic side chain. mdpi.com | No interaction due to the absence of a side chain. mdpi.comresearchgate.net |

Functional Implications in Vitamin K Recycling Pathways

The vitamin K cycle is a crucial cellular pathway that facilitates the continuous recycling of vitamin K, allowing a small amount to be reused multiple times for protein carboxylation. wikipedia.orgnih.govoregonstate.edu This cycle involves the reduction of vitamin K epoxide to vitamin K quinone by VKORC1, and the subsequent reduction of the quinone to the active hydroquinone (B1673460) form. wikipedia.orgnih.gov

Given that VKORC1 exhibits no significant activity towards this compound, it is not efficiently recycled through the canonical vitamin K cycle. mdpi.comnih.gov This has important functional implications. While menadione can be converted in the body to the active menaquinone-4 (MK-4), its epoxide form, once generated, is not readily salvaged by VKORC1. patsnap.comnih.govnih.gov This inefficiency suggests that menadione may not be a reliable source of vitamin K activity, especially under conditions where the vitamin K cycle is stressed.

Engagement with Epoxide Hydrolases

Epoxide hydrolases (EHs) are a family of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols, a critical step in the detoxification of various endogenous and xenobiotic compounds. wikipedia.orgwikipedia.orgnih.gov There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most studied. wikipedia.orgnih.gov These enzymes play a protective role by converting reactive epoxides into more water-soluble and less toxic diols. wikipedia.orgnih.gov

Microsomal Epoxide Hydrolase (mEH) Activities and Substrate Specificity

Microsomal epoxide hydrolase (mEH), also known as EPHX1, is primarily located in the endoplasmic reticulum and is involved in the metabolism of a wide range of substrates, including polycyclic aromatic hydrocarbons. wikipedia.org The substrate specificity of mEH is broad, and it is known to hydrate (B1144303) various epoxides. ucanr.eduresearchgate.net

Research has shown that mEH can hydrolyze not only epoxides but also other strained ring systems, such as the oxetane (B1205548) moiety in certain drug candidates. nih.gov The enzyme's active site contains a catalytic triad (B1167595) of aspartic acid, histidine, and glutamine, which facilitates the hydrolysis of the epoxide ring. wikipedia.org While direct studies on this compound as a substrate for mEH are limited, the broad substrate specificity of mEH suggests it could potentially be involved in the metabolism of this compound. ucanr.eduresearchgate.net

Role of Epoxide Hydrolases in Modulating Epoxide Bioactivity

Epoxide hydrolases play a crucial role in modulating the biological activity of epoxides. nih.govnih.gov By converting reactive epoxides to diols, they can terminate the signaling actions of certain endogenous epoxides and detoxify harmful xenobiotic epoxides. wikipedia.orgnih.gov The balance between the formation of epoxides and their hydrolysis is critical for cellular homeostasis. nih.govmdpi.com

Interactions with Other Redox-Active Enzyme Systems

Menadione is known to interact with various redox-active enzymes, leading to the generation of reactive oxygen species (ROS) through a process called redox cycling. nih.govebi.ac.uk This process involves the one-electron reduction of menadione to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals, regenerating the parent quinone. nih.gov

Enzymes such as NAD(P)H:quinone oxidoreductase can catalyze the two-electron reduction of menadione to its hydroquinone form, which is a detoxification pathway. nih.gov The balance between one- and two-electron reduction pathways is a key determinant of menadione's cellular effects. nih.gov

While direct evidence for the interaction of this compound with these redox systems is scarce, its structural similarity to menadione suggests potential interactions. For instance, some studies have noted that this compound can influence the activity of enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase. nih.gov Further research is needed to fully elucidate the interactions of this compound with the broader network of cellular redox enzymes.

Table of Compounds

Potential for Substrate or Inhibitory Activities with Glutathione (B108866) Reductase

Glutathione Reductase (GR) is a critical enzyme for maintaining cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to its reduced form, glutathione (GSH), using NADPH as a cofactor. nih.govmdpi.com While direct evidence of this compound serving as a substrate or inhibitor for Glutathione Reductase is not prominent in the reviewed literature, the enzyme plays a crucial indirect role in the cellular response to the parent compound, menadione.

The metabolism of menadione can lead to significant oxidative stress through redox cycling, which depletes cellular GSH pools and generates GSSG. nih.govcapes.gov.br The interaction between menadione and GSH can produce both a menadione-GSH conjugate and GSSG. nih.gov In this context, the primary function of GR is to regenerate GSH from GSSG, thereby restoring the cell's antioxidant capacity. nih.gov

Research using isolated rat hepatocytes has demonstrated that inhibition of Glutathione Reductase by 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) potentiates the toxicity of menadione and enhances the depletion of GSH. nih.govcapes.gov.br This highlights the enzyme's protective function. However, studies also suggest that while the glutathione redox cycle contributes to NADPH consumption during menadione metabolism, it may not be the principal pathway for NADPH depletion, indicating other metabolic processes are also at play. nih.gov The development of specific inhibitors for human Glutathione Reductase has been advanced through the study of menadione derivatives, though these are distinct from this compound itself. acs.org

| Enzyme | Role in Menadione Metabolism | Effect of Inhibition | Direct Interaction with this compound |

| Glutathione Reductase (GR) | Indirect; regenerates GSH from GSSG produced during menadione-induced oxidative stress. nih.gov | Potentiates menadione toxicity and GSH depletion. nih.govcapes.gov.br | Not documented in reviewed sources. |

Influence on Glutathione Transferase Isoforms and Conjugation Mechanisms

Glutathione S-Transferases (GSTs) are a superfamily of detoxification enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds, rendering them less reactive and more water-soluble for excretion. oup.com One of the major reaction types catalyzed by GSTs is the opening of epoxide rings, making this compound a probable substrate. mdpi.comoup.com

The conjugation of menadione with GSH is a recognized detoxification mechanism. beilstein-journals.orgplos.org Studies utilizing the yeast Saccharomyces cerevisiae as a model organism have provided specific insights into the roles of GST isoforms. Research indicates that the Gtt2 isoform is principally responsible for detoxifying menadione by catalyzing the formation of a menadione-GSH conjugate. researchgate.netnih.gov Yeast cells deficient in the Gtt2 isoform, particularly those lacking both Gtt1 and Gtt2, exhibit high sensitivity to menadione and are unable to export the resulting S-conjugate from the cell. researchgate.netnih.gov Furthermore, exposure to menadione leads to an increase in the expression of the GTT2 gene, but not GTT1, underscoring its central role in the adaptive response. nih.gov

In human cell lines, GSTs are also implicated. The human GSTA1 isoform, for instance, is involved in the cellular response to menadione-induced stress. nih.gov The general mechanism involves the nucleophilic attack of the sulfur atom of GSH on the electrophilic carbon of the epoxide ring, leading to its opening and the formation of a stable conjugate. oup.com This detoxification step is crucial, as it prevents the epoxide from reacting with other vital cellular macromolecules like DNA and proteins. plos.org

| Enzyme / Isoform | Organism/Model | Function | Research Finding |

| Glutathione S-Transferases (GSTs) | General | Catalyze conjugation of GSH to electrophiles, including epoxides. oup.com | Epoxide ring-opening is a primary detoxification reaction. oup.com |

| Gtt2 | S. cerevisiae (yeast) | Detoxification of menadione via GSH conjugation. researchgate.netnih.gov | Deficiency in Gtt2 increases sensitivity to menadione; responsible for forming and exporting the GSH-conjugate. researchgate.netnih.gov |

| Gtt1 | S. cerevisiae (yeast) | Minor role in menadione detoxification compared to Gtt2. nih.gov | Cells deficient in Gtt1 show tolerance similar to wild type. researchgate.net |

| GSTA1 | Human | Involved in cellular response to menadione. nih.gov | Intracellular GSH levels are key in the GSTA1-mediated response. nih.gov |

DT-Diaphorase Activity and Quinone Reduction Pathways

NAD(P)H:quinone oxidoreductase 1 (NQO1), commonly known as DT-diaphorase, is a cytosolic flavoprotein that plays a pivotal role in the detoxification of quinones. nih.govgenecards.org Its primary mechanism involves a direct two-electron reduction of a quinone (Q) to a stable hydroquinone (QH2). nih.gov This pathway is critical because it bypasses the formation of the unstable and highly reactive semiquinone radical intermediate (Q•−), which is generated by one-electron reduction enzymes. The semiquinone radical can undergo redox cycling with molecular oxygen, producing reactive oxygen species (ROS) and contributing to cellular oxidative stress. nih.gov

DT-diaphorase exhibits high activity towards menadione (Vitamin K3), efficiently converting it to menadiol (B113456) (menadione hydroquinone). nih.govportlandpress.com Inhibition of DT-diaphorase with its specific inhibitor, dicoumarol, has been shown to significantly intensify the cytotoxicity of menadione, confirming the enzyme's protective role. nih.gov

The interaction of DT-diaphorase with quinone epoxides is less clear. Some studies have reported that DT-diaphorase can catalyze the two-electron reduction of certain quinone epoxides, such as 2,3-dimethyl-2,3-epoxy-1,4-naphthoquinone. However, other research investigating the reduction of vitamin K1 epoxide found no evidence of DT-diaphorase-catalyzed activity. sci-hub.se This suggests that the substrate specificity of DT-diaphorase for quinone epoxides may be limited and that its primary role in the vitamin K cycle relates to the reduction of the parent quinone rather than its epoxide metabolite. sci-hub.seashpublications.org

| Enzyme | Substrate | Mechanism | Function/Significance |

| DT-Diaphorase (NQO1) | Menadione (Vitamin K3) | Two-electron reduction to hydroquinone (menadiol). nih.gov | Detoxification; bypasses formation of reactive semiquinone radicals, protecting against oxidative stress. nih.govnih.gov |

| DT-Diaphorase (NQO1) | This compound | Reduction is debated; some quinone epoxides are substrates, but activity towards vitamin K epoxides appears negligible. sci-hub.se | The primary role is likely the reduction of the parent quinone, not the epoxide. sci-hub.se |

Cellular and Subcellular Mechanistic Insights into Menadione Epoxide Action

Contributions to Reactive Oxygen Species (ROS) Dynamics

The interaction of menadione (B1676200) epoxide with cellular systems leads to significant alterations in the balance of reactive oxygen species (ROS), a key factor in its biological effects.

Menadione epoxide is a potent inducer of intracellular ROS. nih.gov Studies demonstrate that the 2,3-epoxide substitution on the menadione structure significantly potentiates its cytotoxic effects by stimulating ROS production. nih.govresearchgate.net Research on various 2,3-epoxy-1,4-naphthoquinones confirms that these compounds can generate ROS, and this activity can be modulated by their specific chemical structures. researchgate.net

The fundamental mechanism of ROS generation by quinones like menadione involves redox cycling, where the compound undergoes a one-electron reduction to form a semiquinone radical. researchgate.netmdpi.com This unstable intermediate can then react with molecular oxygen to produce superoxide (B77818) anions (O₂•−), which can lead to the formation of other ROS like hydrogen peroxide. beilstein-journals.orgresearchgate.net While the precise redox cycling pathway for this compound is not fully elucidated, its demonstrated ability to increase intracellular ROS levels is a critical component of its mechanism of action. nih.gov This ROS-generating capacity appears to be central to its ability to induce cellular stress and damage essential biomacromolecules. researchgate.net

The substantial production of ROS initiated by this compound directly disrupts the cell's redox homeostasis. nih.gov This is clearly evidenced by the fact that antioxidants can counteract its effects. In studies involving human glioma cells, the antioxidant N-acetyl-cysteine (NAC) was able to prevent this compound-induced apoptosis and caspase-3 cleavage by lowering the levels of ROS the epoxide produced. nih.gov This finding underscores that the compound's cytotoxicity is mediated by overwhelming the cell's natural antioxidant defenses, such as the glutathione (B108866) system. researchgate.netmdpi.com

Redox Cycling of Quinone Epoxides and Oxidative Stress Induction

Impact on Cell Proliferation and Viability

This compound exerts a powerful influence on cell survival, primarily through the induction of programmed cell death.

This compound is a more potent inducer of apoptosis than its precursor, menadione. nih.gov It has been shown to trigger apoptosis in multiple cell lines, including human (U87) and rat (C6) glioma cells, characterized by hallmark features such as DNA fragmentation and chromatin condensation. nih.gov This apoptotic process is dependent on the executioner enzyme caspase-3, with studies showing activation and cleavage of the caspase-3 protein in cells treated with this compound. nih.gov Furthermore, the addition of a caspase-3 inhibitor was found to reduce the compound's cytotoxic effects. nih.gov

The apoptotic effect is intrinsically linked to the compound's ability to generate ROS, as it is prevented by the addition of the antioxidant NAC. nih.gov Other related compounds, specifically 2,3-epoxy-1,4-naphthoquinones, have also been shown to inhibit the proliferation of human leukaemia (THP1) cells. researchgate.net

| Compound | Cell Line | Effect | IC₅₀ Value | Key Mechanistic Findings | Citation |

|---|---|---|---|---|---|

| This compound (EPO1) | U87 (Human Glioma) | Induces apoptosis, DNA fragmentation, chromatin condensation | 15.7 µM | ROS-dependent; Caspase-3 activation; More potent than Menadione (IC₅₀ 37.5 µM) | nih.gov |

| This compound (EPO1) | C6 (Rat Glioma) | Induces apoptosis, DNA fragmentation, chromatin condensation | Not specified | Caspase-3 activation | nih.gov |

| 2,3-epoxy-1,4-naphthoquinones | THP1 (Human Leukaemia) | Inhibition of cell proliferation | Not specified | Activity linked to reactivity with thiols and ROS generation | researchgate.net |

While the precursor compound, menadione, has been shown to induce cell cycle arrest in certain cancer cells, specific research detailing the effects of this compound on cell cycle progression and cellular differentiation is not extensively available in current literature. ebi.ac.uk This remains an area for future investigation to fully understand the compound's biological impact.

Induction of Apoptosis in Specific Cell Types

Modulation of Intracellular Signaling Networks

This compound distinctly modulates key intracellular signaling pathways, primarily as a consequence of ROS production. In human and rat glioma cells, this compound treatment leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs) Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). nih.gov The p38 MAPK pathway, however, is not affected. nih.gov

This activation of ERK and JNK is a downstream effect of ROS, as it is completely blocked by the antioxidant NAC. nih.gov This response is specific to the epoxide form, as its precursor, menadione, did not activate these pathways under the same conditions. nih.gov Interestingly, while ERK and JNK are activated by this compound, their inhibition does not prevent the compound's cytotoxic effects. nih.gov This suggests that while the activation of these signaling pathways is a clear cellular response to the ROS induced by this compound, they may not be the primary drivers of the subsequent apoptotic cell death. nih.gov

Crosstalk with Key Regulatory Pathways (e.g., Wnt Signaling, PI3K/Akt)

Menadione, a synthetic form of vitamin K, has been shown to interact with and modulate critical cellular signaling pathways, including the Wnt and PI3K/Akt pathways. These interactions are pivotal in understanding its broader biological effects.

Wnt Signaling Pathway:

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of several cancers, including colorectal cancer (CRC). nih.gov Studies have demonstrated that menadione can suppress the Wnt signaling pathway in human CRC cells. nih.gov This suppression is achieved by downregulating the expression of key downstream targets and coactivators of the Wnt pathway, such as β-catenin, TCF7L2, Bcl9l, p300, and cyclin D1. nih.govebi.ac.uk By interfering with the β-catenin-TCF protein-protein interaction, a critical step in Wnt signaling, menadione can inhibit the proliferation of CRC cells. nih.gov This highlights menadione's potential as a modulator of Wnt-dependent cellular processes. nih.gov

PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. scientificarchives.commdpi.com Dysregulation of this pathway is a common feature in many cancers. scientificarchives.com Research has revealed that menadione can inhibit the PI3K/Akt pathway. ebi.ac.uksmolecule.comnih.gov This inhibition has been observed in various cell types and is linked to several of menadione's biological activities. For instance, in 3T3-L1 preadipocytes, menadione's inhibitory effect on the PI3K/Akt pathway is associated with its anti-adipogenic action. ebi.ac.uksmolecule.comnih.gov Furthermore, there is significant crosstalk between the PI3K/Akt/mTOR pathway and other signaling cascades, such as the MAPK pathway, and inhibiting one can lead to the upregulation of the other. scientificarchives.com The interaction between the JAK/STAT and PI3K/AKT pathways can form a mutual transactivation loop, providing resistance to oxidative stress-induced apoptosis in cardiomyocytes. nih.gov

Selective Cellular Responses in Investigational Models

This compound's effects are not uniform across all cell types; instead, it elicits selective responses in different investigational models, ranging from malignant cells to fungal organisms.

Investigations in Malignant Cells (e.g., Hepatocellular Carcinoma Cells)

Menadione has demonstrated cytotoxic effects against various cancer cells, including hepatocellular carcinoma (HCC). nih.govwjgnet.com Its anti-cancer activity is often attributed to the generation of reactive oxygen species (ROS) through redox cycling, which leads to oxidative stress and subsequent cell damage. nih.govmdpi.com In rat hepatocellular carcinoma (H4IIE) cells, menadione was found to have a cytotoxic activity with an IC50 of 25 µM and induced apoptosis. nih.gov The cytotoxic effect of menadione is thought to be mediated by its one or two-electron reduction to semiquinone or hydroquinone (B1673460) radicals, which then redox cycle with molecular oxygen to produce ROS. nih.gov This induction of oxidative stress can lead to lipid peroxidation, DNA breaks, cell cycle arrest, and apoptosis in malignant cells. nih.gov

| Cell Line | Investigated Effect of Menadione | Key Findings |

| H4IIE (Rat Hepatocellular Carcinoma) | Cytotoxicity and Apoptosis | IC50 of 25 µM; induced apoptosis and DNA damage. nih.gov |

| HepG2 (Human Hepatoblastoma) | Cytotoxicity | IC50 of 13.7 µM for 24 hours. nih.gov |

| Hep3B (Human Hepatoma) | Anti-proliferative effect | IC50 of 10 µM for 72 hours. nih.gov |

| SW480 & SW620 (Human Colorectal Cancer) | Cytotoxicity, EMT, Wnt Signaling | Showed cytotoxicity, suppressed invasion and migration, and downregulated Wnt signaling. nih.gov |

| SAS (Oral Squamous Carcinoma) | Cytotoxicity and Apoptosis | More cytotoxic to SAS cells than to non-tumorigenic cells; increased expression of pro-apoptotic proteins. semanticscholar.org |

Effects on Endothelial Cell Biology

Menadione has been shown to induce cytotoxicity and dysfunction in endothelial cells. core.ac.uknih.gov This toxicity can lead to a breakdown of the endothelial barrier, a critical function for maintaining vascular integrity. core.ac.uk Studies have shown that menadione can cause a significant increase in the permeability of bovine pulmonary artery endothelial cell monolayers, which is correlated with a depletion of intracellular glutathione (GSH). core.ac.uk Furthermore, menadione can induce endothelial inflammation through ROS-dependent mechanisms. ebi.ac.uk In isolated rat aortic rings, menadione treatment resulted in the contraction of rings with intact endothelium and inhibited acetylcholine-induced relaxation, indicating endothelial dysfunction. nih.gov

Responses in Neural Cell Systems (e.g., Neuroblastoma, Neurons)

In neural cell systems, menadione has been investigated for its effects on oxidative stress and cellular responses. In cultured human neuroblastoma MSN cells, menadione exposure led to a dose-dependent thiol oxidation and a notable dephosphorylation of the tau protein. nih.gov This resulted in the disappearance of a phosphorylated 57-kDa tau and the emergence of a 53-kDa dephosphorylated tau. nih.gov However, this did not lead to the formation of neurofibrillary tangles characteristic of Alzheimer's disease. nih.gov Analogs of menadione have also shown selective cytotoxicity in neuroblastoma cells while being less harmful to normal cells. semanticscholar.org Furthermore, research suggests that the association of NQO2 with UDP-glucuronosyltransferases can reduce menadione toxicity in neuroblastoma cells. ebi.ac.uk

Impact on Fungal Physiology (e.g., Aspergillus flavus)

Menadione-induced oxidative stress has been shown to significantly impact the physiology of the fungus Aspergillus flavus. nih.govplantpathologylab.com This fungus is a known producer of aflatoxins, which are toxic secondary metabolites. researchgate.net Studies have shown that menadione treatment can alter fungal growth, conidiogenesis, and aflatoxin synthesis. nih.gov The oxidative stress caused by menadione also reshapes the oxylipin profile of A. flavus, which is involved in signaling and development. nih.gov This suggests that menadione can modulate key metabolic and developmental processes in this fungus. nih.govmit.edu

Influence on Adipocyte Differentiation

Menadione has been identified as an inhibitor of adipocyte differentiation. ebi.ac.uksmolecule.comnih.gov This anti-adipogenic effect is mediated, at least in part, by the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway. ebi.ac.uksmolecule.comnih.gov In 3T3-L1 preadipocytes, menadione treatment increased ROS and lipid peroxidation, leading to a drastic inhibition of adipogenesis. ebi.ac.uksmolecule.comnih.gov This was accompanied by a decrease in intracellular lipid accumulation and the expression of key adipogenic markers such as PPARγ, FAS, C/EBPα, and FABP4. ebi.ac.uksmolecule.comnih.gov Menadione also promoted lipolysis, the breakdown of stored fats. ebi.ac.uksmolecule.com Interestingly, low concentrations of menadione have been shown to augment lipid droplet formation in a non-monotonic manner, similar to the effects of some endocrine-disrupting chemicals. biorxiv.org

| Investigational Model | Key Effect of Menadione | Underlying Mechanism |

| 3T3-L1 Preadipocytes | Inhibition of adipogenesis, increased lipolysis | Increased ROS, inhibition of PI3K/Akt pathway, decreased expression of adipogenic markers. ebi.ac.uksmolecule.comnih.gov |

| Progenitor Cells | Augmented lipid droplet formation (at low concentrations) | ROS generation. biorxiv.org |

Metabolic Fate and Pharmacokinetic Considerations of Menadione Epoxide

Menadione (B1676200) Epoxide as an Intermediate in Vitamin K Metabolism

The role of menadione is primarily understood through its position as a metabolic intermediate in the conversion of dietary phylloquinone into menaquinone-4 (MK-4), the predominant form of vitamin K in many extrahepatic tissues. researchgate.netresearchgate.net This conversion process is not a simple modification but a multi-step pathway involving cleavage and subsequent reconstruction.

The transformation of phylloquinone to menaquinone-4 is a recognized metabolic route in mammals. foodandnutritionresearch.net A key discovery in understanding this process was the identification of menadione as a central intermediate. researchgate.netniph.go.jpmdpi.com The currently accepted model posits that dietary phylloquinone undergoes a catabolic process where its phytyl side chain is removed, releasing the 2-methyl-1,4-naphthoquinone ring, which is menadione. cambridge.orgtufts.edu

Evidence strongly suggests this cleavage occurs primarily in the intestine following oral administration of phylloquinone. cambridge.orgresearchgate.net Studies using deuterium-labeled phylloquinone in mice demonstrated that the labeled naphthoquinone ring was converted into MK-4 with a non-labeled side chain, confirming the removal and replacement of the entire side chain. researchgate.netnih.gov This process was observed with oral or enteral administration, but not with parenteral (injection) routes, indicating the gut's critical role in the initial cleavage step. researchgate.netresearchgate.netnih.gov Once menadione is released, it is then available for the second phase of the conversion: prenylation. cambridge.org This involves the attachment of a geranylgeranyl group to the menadione core to form MK-4. tufts.edu

Table 1: Conversion Pathway of Phylloquinone to Menaquinone-4

| Step | Description | Location | Key Molecules/Enzymes |

| 1. Cleavage | The phytyl side chain is removed from dietary phylloquinone. | Intestine | Phylloquinone, Menadione |

| 2. Absorption & Transport | Menadione is absorbed and circulates in the body. | Intestine -> Circulation | Menadione |

| 3. Prenylation | A geranylgeranyl diphosphate (B83284) side chain is attached to menadione. | Extrahepatic Tissues | Menadione, UBIAD1, Geranylgeranyl diphosphate, Menaquinone-4 |

Following its formation in the intestine, menadione is absorbed and acts as a circulating precursor for MK-4 synthesis in other parts of the body. niph.go.jpcambridge.orgebi.ac.ukprolekare.cz The presence of menadione in urine has been shown to increase after the oral intake of K vitamins, further supporting its role as a circulating catabolic product. cambridge.orgfoodandnutritionresearch.net

The final step of the conversion, the prenylation of menadione to MK-4, is a tissue-specific event. foodandnutritionresearch.netresearchgate.net While the liver primarily contains phylloquinone, extrahepatic tissues such as the brain, pancreas, and salivary glands show a high accumulation of MK-4. foodandnutritionresearch.netebi.ac.uk This tissue-specific synthesis is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). researchgate.netmdpi.comresearchgate.netannualreviews.org Research indicates that while UBIAD1 has a modest ability to cleave the side chain from phylloquinone, it possesses a significant capacity for prenylating menadione. researchgate.net Some studies also suggest that besides the main pathway involving intestinal cleavage, a secondary route may exist where cleavage and prenylation both occur within certain tissues, such as the cerebrum. nih.gov The hydroquinone (B1673460) form of menadione (menadiol), not the quinone form, has been identified as the actual substrate for the prenylation reaction by UBIAD1. researchgate.netresearchgate.net

Conversion Pathways from Phylloquinone to Menaquinone-4 via Menadione

Catabolism and Biotransformation Pathways of Epoxidized Forms

The biological activity of all vitamin K forms is intrinsically linked to a metabolic pathway known as the vitamin K epoxide cycle. fao.org This cycle is essential for the function of vitamin K as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). drugbank.com During the carboxylation of specific protein precursors, the active, reduced form of vitamin K (hydroquinone) is oxidized to its 2,3-epoxide form. ebi.ac.ukfao.org

To maintain vitamin K function, this epoxide form must be recycled back to the quinone and subsequently to the hydroquinone form. ebi.ac.uk This critical reduction of the epoxide is catalyzed by the enzyme vitamin K 2,3-epoxide reductase (VKOR). fao.orgnih.gov This enzymatic process ensures the continuous availability of the active hydroquinone cofactor.

Table 2: Comparative Enzymatic Reduction of Vitamin K Epoxides

| Substrate | Enzymatic Reduction Rate (nmoles/g liver/min) | Finding |

| Vitamin K1 Epoxide | 0.47 | VKOR efficiently reduces Vitamin K1 epoxide. nih.gov |

| Menadione Epoxide | Not significantly higher than non-enzymatic rate | VKOR is not efficient in reducing this compound, showing high specificity for the K1 form. nih.gov |

Preclinical Research and Therapeutic Potential of Menadione Epoxide

Evaluation of Anti-proliferative and Cytotoxic Properties in Cancer Research

Menadione (B1676200), the precursor to menadione epoxide, is recognized for its cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org This activity is largely attributed to its ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress within cancer cells. mdpi.comdtic.mil This oxidative stress can lead to DNA damage, disrupt cellular processes, and ultimately trigger cell death. mdpi.comresearchgate.net Menadione has demonstrated a broad spectrum of anticancer activity in vitro. nih.gov

In Vitro and In Vivo Models of Anti-tumor Activity

In Vitro Studies: The anti-proliferative and cytotoxic effects of menadione have been documented across a range of human cancer cell lines. For instance, menadione was found to be equally potent against both multidrug-resistant and parental leukemia cell lines. nih.gov In human oral squamous carcinoma (SAS) cells, menadione exhibited greater cytotoxicity compared to non-tumorigenic cell lines. science.gov The primary mechanism behind this cytotoxicity is the generation of ROS, leading to DNA damage and apoptosis (programmed cell death). mdpi.comresearchgate.net Studies have shown that menadione can induce both single and double-strand DNA breaks in breast cancer cells (MCF-7) in a concentration-dependent manner. mdpi.com

The combination of menadione with other agents, such as ascorbic acid (Vitamin C), has been shown to enhance its cytotoxic effects, leading to oxidative stress-mediated cell death in various cancer cells, including glioblastoma and liver cancer. nih.govsemanticscholar.orgoncotarget.com This synergistic effect is often linked to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, which makes cancer cells more vulnerable to oxidative damage. nih.gov

A study focusing on glioblastoma cells found that 2,3-epoxide substitution on menadione significantly potentiated its apoptotic effect by stimulating ROS production, suggesting the potential utility of this compound in chemotherapy for this type of cancer. researchgate.net

Interactive Table: In Vitro Cytotoxicity of Menadione in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 h | researchgate.netnih.gov |

| Hep3B | Human Hepatoma | 10 | 72 h | nih.gov |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 h | nih.gov |

| Parental Leukemia | Human Leukemia | 18 ± 2.4 | Not Specified | nih.gov |

| Multidrug-Resistant Leukemia | Human Leukemia | 13.5 ± 3.6 | Not Specified | nih.gov |

| DU-145 | Prostate Cancer | Not Specified | Not Specified | oncotarget.com |

| SAS | Oral Squamous Carcinoma | Not Specified | Not Specified | science.gov |

In Vivo Studies: The anti-tumor activity of menadione has also been observed in animal models. In a mouse model with B16-F10 isograft tumors, treatment with menadione significantly reduced tumor growth. nih.gov This anti-tumor effect was found to be dependent on both the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) and the involvement of T cells, highlighting an immunomodulatory component to its action. nih.gov Furthermore, the combination of menadione and ascorbic acid has been shown to reduce the growth rate of prostate cancer in in vivo models. oncotarget.com

Anti-inflammatory and Immunomodulatory Investigations (e.g., Arthritis Models)

Beyond its anticancer properties, menadione and its derivatives have been investigated for their anti-inflammatory and immunomodulatory effects. The chemical structure of naphthoquinones, including menadione, suggests they possess redox properties that can contribute to anti-inflammatory actions. nih.gov Vitamin K analogues, with menadione showing the strongest potential, can inhibit the production of inflammatory molecules like interleukin-6 (IL-6) induced by lipopolysaccharides. nih.gov

A key study directly investigating this compound demonstrated its beneficial effects in an experimental immune arthritis model in rabbits. nih.govnih.gov Treatment with this compound was shown to histologically and biochemically ameliorate the induced arthritis. nih.gov Specifically, the treatment decreased the activity of enzymes like glucose 6-phosphate dehydrogenase and 6-phosphogluconolactonase in the synovial lining cells of the affected joints, suggesting that the epoxide may interfere with specific metabolic pathways involved in the inflammatory process. nih.govnih.gov This seminal work pointed to a pronounced anti-inflammatory effect of oral menadione in a chronic inflammatory arthritis model. researchgate.net The mechanism is thought to involve the inhibition of the cell signaling complex nuclear factor kappa-B (NF-κB), a key regulator of inflammation. researchgate.netmdpi.com

Advanced Development of this compound Analogues for Enhanced Bioactivity

The promising preclinical results of menadione and its epoxide have spurred efforts to synthesize and evaluate analogues with improved biological activity and selectivity. The goal is to enhance the therapeutic properties while potentially reducing off-target effects.

Structure-Activity Relationship Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For menadione and its derivatives, these studies explore how modifications to the chemical structure impact their anticancer and other biological activities.

Research into menadione analogues has revealed that the 1,4-naphthoquinone (B94277) core is a key pharmacophore. nih.gov The synthesis of various analogues, including 1,4-naphthoquinone-sulfides, has yielded compounds with potent cytostatic effects against a panel of cancer cell lines, in some cases exceeding the activity of established drugs like etoposide. nih.gov A significant finding is that these analogues can be more selective for cancer cells over normal cells. nih.gov

One study found that a 1,4-naphthohydroquinone derivative exhibited potent cytostatic effects (GI50 = 1.66-6.75 μM) against renal, melanoma, breast, cervical, prostate, and liver cancer cell lines. nih.gov This compound was found to induce apoptosis by generating ROS and disrupting the mitochondrial membrane potential in breast cancer cells. nih.gov

SAR studies have also shown that modifications to the side chain of vitamin K analogues can significantly affect their biological activity. researchgate.net However, one study noted that the oxidation of an alkene to an epoxide dramatically reduced the activity of a tricyclic inhibitor of IDO, indicating that the effects of such modifications can be highly context-dependent. nih.gov The introduction of a fluorinated phenyl group at the 1,4-naphthoquinone sulfide (B99878) moieties was found to significantly boost their anticancer activity. mdpi.com These investigations are vital for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Menadione Epoxide Research

Spectrometric and Chromatographic Techniques for Detection and Quantification

The accurate detection and quantification of menadione (B1676200) epoxide and related vitamin K analogs in biological samples are challenging due to their low physiological concentrations and the presence of interfering lipids. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the gold standard for this purpose, offering high sensitivity and selectivity. iarc.fr

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant method for the analysis of vitamin K compounds. nih.gov These methods often involve a sample preparation step, such as protein precipitation with methanol (B129727) or liquid-liquid extraction, to isolate the analytes from the complex matrix of plasma or serum. nih.govthermofisher.com The analytes are then separated on a reversed-phase column (e.g., C8 or C18) before being ionized and detected by the mass spectrometer. nih.govbrieflands.com Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. nih.govnih.gov For compounds like menadione that may not produce suitable product ions for standard multiple reaction monitoring (MRM), a pseudo-MRM technique has been developed. researchgate.net

The development of these methods is crucial for studying the vitamin K-epoxide cycle, a key metabolic pathway. nih.govnih.gov Researchers have successfully developed LC-MS/MS methods to simultaneously quantify multiple vitamin K analogs, including phylloquinone (K1), menaquinone-4 (MK-4), and their respective epoxides, in human plasma and serum. nih.govnih.gov

Table 1: Spectrometric and Chromatographic Methods for Vitamin K Epoxide Analysis This table is interactive. Click on the headers to sort.

| Technique | Analyte(s) | Matrix | Key Findings & Limits of Detection (LOD) |

|---|---|---|---|

| LC-MS/MS with APCI | Menatetrenone (B87639) and its epoxide | Human plasma | Simple protein precipitation sample preparation. LOD was 0.5 ng/mL for menatetrenone and 0.2 ng/mL for its epoxide. nih.gov |

| LC-MS/MS | Vitamin K1, Vitamin K1 2,3-epoxide | Human plasma | Method developed to reflect the status of the vitamin K-epoxide cycle. LOD for Vitamin K1 2,3-epoxide was 30 pg/mL. nih.gov |

| LC-MS/MS (Hybrid Quadrupole Linear Ion Trap) | K1, K1 2,3-epoxide (K1O), MK-4 | Human serum and plasma | High sensitivity was achieved by removing signal suppressors. LODs were 0.052 µg/L for K1, 0.065 µg/L for K1O, and 0.124 µg/L for MK-4. nih.govresearchgate.net |

| UPLC-ESI-MS/MS | Menadione (Vitamin K3) | Human plasma and urine | Utilized a deuterated internal standard (MD-d8) for quantification. nih.gov |

| HPLC with Diode-Array Detection (HPLC-DAD) | Menadione Sodium Bisulphite (MSB) and Menadione (MN) | Pharmaceutical preparation | MSB was analyzed directly, and also after conversion to MN. Linear concentration range was 0.5–20 μg/mL. brieflands.com |

| LC-MS/MS | Vitamin K's (K1, K1-2,3-Epoxide, K2-MK4, K2-MK7, K3) | Serum | A 4-minute analytical gradient was used on a triple quadrupole mass spectrometer with positive Electrospray ionization. thermofisher.com |

Cellular Assays for Functional and Mechanistic Studies (e.g., Cell Viability, Apoptosis, ROS Measurement)

To elucidate the biological effects of menadione and its downstream metabolites like the epoxide, researchers employ a variety of cellular assays. These in vitro studies are critical for understanding the mechanisms through which menadione induces cellular responses, which often involve oxidative stress and programmed cell death.

Cell Viability and Cytotoxicity: The effect of menadione on cell survival is commonly measured using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay assesses mitochondrial dehydrogenase activity, which is proportional to the number of viable cells. nih.gov Studies on rat hepatocellular carcinoma (H4IIE) cells showed that menadione inhibited cell survival in a dose-dependent manner, with an estimated IC50 value of 25 µM. nih.gov Similar dose-dependent reductions in viability have been observed in human umbilical vein endothelial cells (HUVEC) and hippocampal neuronal cells (HT22). nih.govdtic.mil

Apoptosis Assays: The induction of apoptosis (programmed cell death) is a key outcome of menadione treatment in many cancer cell lines. Apoptosis can be detected and quantified using several methods. Staining with 4′,6-diamidino-2-phenylindole (DAPI) allows for the visualization of nuclear condensation, a hallmark of apoptosis. nih.gov Flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is another common technique. nih.govresearchgate.net This method distinguishes between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (Annexin V and PI positive). researchgate.net Studies in HeLa cells demonstrated a dose-dependent increase in apoptotic cells with menadione treatment. researchgate.net

Reactive Oxygen Species (ROS) Measurement: Menadione is a well-known redox cycling agent that generates reactive oxygen species, a primary mechanism for its biological activity. nih.govnih.gov The production of intracellular ROS is frequently measured using fluorescent probes. Dichlorodihydrofluorescein diacetate (DCFH-DA) and its derivative CM-H2DCFDA are widely used probes that fluoresce upon oxidation. ebi.ac.ukuantwerpen.be Other probes like CellROX reagents (Green, Orange, Deep Red) are also employed to detect ROS in live cells via flow cytometry or high-content imaging. frontiersin.orgthermofisher.com Studies in cardiomyocytes using a genetically encoded ratiometric sensor, RoGFP, showed that menadione causes a rapid and progressive oxidative stress in the cytosol. nih.gov

Table 2: Findings from Cellular Assays with Menadione This table is interactive. Click on the headers to sort.

| Assay Type | Cell Line | Menadione Concentration | Key Finding |

|---|---|---|---|

| MTT Assay (Cell Viability) | Rat Hepatocellular Carcinoma (H4IIE) | 25, 50, 75, 100 µM | Decreased cell viability by 50.6%, 75.0%, 72.9%, and 71.6% respectively; IC50 estimated at 25 µM. nih.gov |

| MTT Assay (Cell Viability) | Hippocampal Neurons (HT22) | 0 - 20 µM | Dose-dependent loss of cell viability with an IC50 of ~6 μM. nih.gov |

| MTT Assay (Cell Viability) | Glioblastoma (C6) | 10 - 100 µM | IC50 calculated at 9.6 ± 0.75 μM; cell death occurred via necrosis. mdpi.com |

| Annexin V-FITC/PI (Apoptosis) | HeLa Cells | 10, 25, 50 µM | Induced apoptosis in 24.57%, 44.09%, and 66.45% of cells, respectively, after 18 hours. researchgate.net |

| DAPI Staining (Apoptosis) | Rat Hepatocellular Carcinoma (H4IIE) | 25, 50 µM | Apoptotic changes started at 25 μM and increased in a dose-dependent manner. nih.gov |

| ROS Measurement (CM-H2DCFDA) | Porcine Intestinal Epithelial (IPEC-J2) | 150, 200, 250 µM | Significantly increased intracellular ROS levels; 200 µM was found to be the most consistent stressor. uantwerpen.be |

| ROS Measurement (RoGFP sensor) | Cardiomyocytes | 25 µM | Caused progressive oxidation of the sensor, reaching 74% oxidation within 15 minutes. nih.gov |

| ROS Measurement (CellROX Green) | E. coli & M. smegmatis | 100 - 200 µM | The number of cells with detectable ROS increased in a dose-dependent manner. frontiersin.org |

| Lactate Dehydrogenase (LDH) Assay (Cytotoxicity) | Cardiomyocytes | 25 µM | Used to measure cell death and membrane integrity following treatment. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, provide powerful insights into the molecular interactions of menadione epoxide that are difficult to observe experimentally. These in silico methods allow for the prediction of how the compound binds to its protein targets and the potential reaction pathways it might follow.

A primary target for menadione and its epoxide is the enzyme Vitamin K Epoxide Reductase (VKORC1), which is central to the vitamin K cycle. nih.govmdpi.com Molecular modeling studies have been conducted to understand the structural interactions between different forms of vitamin K, including menadione (K3) and its epoxide state, and VKORC1. nih.govresearchgate.net

These simulations involve docking the ligand (e.g., this compound) into a 3D model of the protein target. mdpi.com Following docking, MD simulations are run to observe the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond scale. nih.govresearchgate.net These simulations can predict the stability of the binding, identify key amino acid residues involved in the interaction, and calculate binding free energies. nih.gov

For menadione (K3), simulations showed it has the lowest affinity for VKORC1 compared to other vitamin K forms like K1 and MK4. nih.govresearchgate.net This is attributed to its lack of a long hydrophobic tail, which prevents structural stabilization within the enzyme's binding pocket. researchgate.net The simulations of this compound (K3E) binding to VKORC1 help to explain why the enzyme shows no significant recycling activity towards it in vitro. mdpi.comresearchgate.net The distance between the epoxide and the key catalytic residue (C135) in VKORC1 can be measured throughout the simulation to assess the likelihood of a chemical reaction. nih.govresearchgate.net

Table 3: Computational and Molecular Dynamics Studies of Menadione/Menadione Epoxide This table is interactive. Click on the headers to sort.

| Simulation/Model | Target Protein | Vitamin K Form(s) Studied | Key Predictions and Findings |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Vitamin K Epoxide Reductase (VKORC1) | Menadione (K3) in epoxide, quinone, and hydroquinone (B1673460) states | K3 exhibited the lowest affinity for VKORC1 due to the absence of a stabilizing hydrophobic tail. nih.govresearchgate.net |

| Molecular Docking & MD Simulation | VKORC1 | K1, MK4, MK7, K3 (including epoxide states) | All vitamin K forms bound to the same site near the C135 residue. MD simulations were used to assess the stability of the docked poses. mdpi.com |

| Binding Free Energy Calculation | VKORC1 | K1, MK4, MK7, K3 (epoxide state) | The binding free energy between the epoxide state of K3 and VKORC1 was the least favorable compared to K1 and MK4. nih.gov |

| Distance Measurement in MD Simulation | VKORC1 | K1, MK4, MK7, K3 (epoxide state) | The distance between the C2 atom of the vitamin K epoxide and the catalytic C135 residue was tracked to predict reaction feasibility. nih.govresearchgate.net |

| Ligand-VKOR MD Simulation | VKOR | Not specified for this compound | General methodology involves subjecting ligand-VKOR complexes from docking to MD simulations to analyze trajectory data and interpret mechanisms. acs.org |

Emerging Research Frontiers and Future Directions

Discovery of Novel Biological Targets for Menadione (B1676200) Epoxide

While the interaction of menadione and its derivatives with the vitamin K cycle is well-established, current research is delving into novel biological targets for menadione epoxide, moving beyond its traditional role. The inherent reactivity of the epoxide group makes it a candidate for interacting with a variety of biomolecules. ontosight.ai

The redox cycling of quinones like menadione is known to generate reactive oxygen species (ROS), which can have wide-ranging effects on cellular components, including nucleic acids, proteins, and lipids. beilstein-journals.orgbeilstein-journals.org This ROS generation can trigger apoptosis, a key process in cancer therapy. beilstein-journals.orgbeilstein-journals.org Research suggests that this compound and related compounds can induce cell death through this mechanism. researchgate.net A significant area of investigation is the potential for this compound to form covalent bonds with nucleophilic sites in proteins, thereby altering their function. ontosight.ai This opens up the possibility of identifying specific protein targets that are uniquely modulated by the epoxide form.

One of the primary enzymes in the vitamin K cycle is the Vitamin K epoxide reductase (VKORC1), which is responsible for recycling the epoxide form of vitamin K back to its active hydroquinone (B1673460) state. patsnap.comresearchgate.net While menadione itself has a lower affinity for VKORC1 compared to other vitamin K forms, the epoxide's interaction with this enzyme remains a subject of interest. researchgate.net Studies have shown that the reduction of vitamin K epoxide and the reduction of the quinone form can be mutually inhibitory, suggesting they may occur at the same enzymatic site. tandfonline.com This interplay suggests a complex regulatory mechanism that could be exploited for therapeutic purposes.

Furthermore, research into derivatives of menadione has identified other potential enzymatic targets. For instance, a fluoro analogue of a menadione derivative was found to be a suicide substrate of glutathione (B108866) reductase, an enzyme crucial for redox homeostasis. acs.org This highlights the potential for modified menadione epoxides to target specific enzymes involved in cellular redox balance.

Future research will likely focus on proteomics-based approaches to identify the full spectrum of proteins that interact with this compound. This could uncover novel pathways and targets, leading to the development of more specific and effective therapeutic strategies.

Exploration of this compound in Neurodegeneration and Metabolic Disorders

The ability of menadione and its derivatives to modulate oxidative stress has prompted investigations into their potential role in neurodegenerative and metabolic disorders, where cellular damage from reactive oxygen species is a key pathological feature.

In the context of metabolic disorders, research has explored the effects of menadione on adipogenesis, the process of fat cell formation. One study demonstrated that menadione can inhibit the differentiation of preadipocytes by inducing mild oxidative stress. ebi.ac.uk This suggests a potential, though still exploratory, avenue for managing conditions related to adipose tissue expansion. ebi.ac.uk

The connection between vitamin K and bone metabolism is well-documented, with vitamin K-dependent proteins playing a crucial role. drugbank.comnih.gov While direct research on this compound in this area is limited, the known functions of the vitamin K cycle in bone health provide a rationale for further investigation. nih.gov

The central nervous system is particularly vulnerable to oxidative damage. While direct studies on this compound in neurodegeneration are still in their infancy, the known ability of menadione to induce oxidative stress provides a basis for exploring its effects in this context. ontosight.ai Further research is needed to determine whether this compound could have either a detrimental or a protective role in different neurodegenerative conditions.

Development of Advanced Delivery Systems for Targeted Action

A significant hurdle in harnessing the therapeutic potential of compounds like this compound is ensuring they reach their intended target in the body with minimal off-target effects. To address this, researchers are exploring the development of advanced delivery systems.

The lipophilic nature of menadione suggests that formulation strategies could enhance its bioavailability. nih.gov For this compound, designing delivery systems that can protect the reactive epoxide group until it reaches the target site is crucial. This could involve encapsulation in nanoparticles, liposomes, or other carrier systems.

The goal of such systems is to improve the therapeutic index of this compound by increasing its concentration at the site of action while minimizing systemic exposure. This targeted approach could be particularly beneficial in cancer therapy, where the aim is to selectively kill cancer cells while sparing healthy tissues.

Future research in this area will likely focus on creating "smart" delivery systems that can respond to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes, to release the drug.

Integration of Omics Data for Systems-Level Understanding

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the biological effects of this compound at a systems level. Integrating these large datasets can provide a holistic view of the cellular response to the compound.

By analyzing changes in gene expression (genomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify the pathways and networks that are most significantly affected. This approach can help to:

Uncover novel mechanisms of action: By observing the global cellular response, researchers may identify unexpected pathways that are modulated by this compound.

Identify biomarkers of response: Omics data can help to identify molecular signatures that predict whether a cell or organism will respond to treatment with this compound.

Develop personalized medicine approaches: Understanding how genetic variations influence the response to this compound could lead to more tailored therapeutic strategies.

For example, a study on menadione's effect on colon cancer cells involved analyzing the expression of genes in the Wnt signaling pathway. ebi.ac.uk This type of targeted "omics" analysis can provide valuable insights into the compound's mechanism of action. Future studies will likely employ more comprehensive, unbiased omics approaches to create a complete map of the cellular interactions of this compound.

Q & A

Q. What are the key considerations for ensuring Menadione stability in long-term cell culture experiments?

- Methodological Answer : Prepare Menadione stock solutions in DMSO (stored at −80°C) and avoid repeated freeze-thaw cycles. Pre-test stability via UV-Vis spectroscopy (λmax = 270 nm) over 24–72 h in culture media. Include antioxidants (e.g., NAC) in parallel experiments to distinguish Menadione-specific effects from media degradation artifacts .

Contradictions and Validation

- Data Discrepancies : Evidence shows quiescent yeast cells exhibit higher Menadione susceptibility via survival assays but lower oxidative protein damage compared to logarithmic cells . Resolve by standardizing growth phase synchronization and endpoint selection.

- Toxicity Debates : While some studies highlight Menadione’s therapeutic potential in redox modulation , others emphasize its oxidative stress induction . Contextualize findings using cell-type-specific redox buffering capacity and in vivo vs. in vitro models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.